molecular formula C10H15N6O7P B12924320 2'-Amino-2'-deoxyguanosine 5'-(dihydrogen phosphate) CAS No. 72189-87-8

2'-Amino-2'-deoxyguanosine 5'-(dihydrogen phosphate)

Cat. No.: B12924320
CAS No.: 72189-87-8
M. Wt: 362.24 g/mol
InChI Key: SKDSHWRMLGJWDD-DXTOWSMRSA-N
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Description

2'-Amino-2'-deoxyguanosine 5'-(dihydrogen phosphate) is a chemically modified nucleotide derivative characterized by an amino group (-NH₂) at the 2' position of the deoxyribose sugar and a monophosphate group at the 5' position. Its IUPAC name is [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate. This compound is structurally related to 2'-deoxyguanosine 5'-monophosphate (dGMP, C₁₀H₁₄N₅O₇P, MW 347.22 g/mol) but differs in the substitution of the 2'-hydrogen with an amino group .

The amino modification at the 2' position introduces distinct electronic and steric properties, influencing its interactions with enzymes, nucleic acid polymerases, and other biomolecules. It has been synthesized for applications in bioconjugation (e.g., biotinylated cap analogs) and studies on RNA/DNA structure-function relationships .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S,4R,5R)-4-Amino-5-(2-amino-6-oxo-3H-purin-9(6H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, starting from simpler precursor molecules. The process often includes the protection and deprotection of functional groups, selective phosphorylation, and careful control of stereochemistry to ensure the correct 3D structure of the molecule. Common reagents used in the synthesis include phosphorylating agents like phosphorus oxychloride and protective groups such as benzyl or tert-butyldimethylsilyl groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce the use of hazardous reagents. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the oxo groups, converting them back to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like hydroxide ions or amines in aqueous or organic solvents.

Major Products:

  • Oxidation products include oxo derivatives.
  • Reduction products revert to the original amino groups.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a model molecule to study nucleotide interactions and enzyme mechanisms. It helps in understanding the fundamental processes of DNA and RNA synthesis and repair.

Biology: In biological research, it serves as a probe to investigate cellular processes involving nucleotides. It is used in studies of DNA replication, transcription, and translation.

Medicine: The compound has potential therapeutic applications, particularly in antiviral and anticancer treatments. Its ability to mimic natural nucleotides allows it to interfere with viral replication and cancer cell proliferation.

Industry: In the pharmaceutical industry, it is used in the development of nucleotide-based drugs and diagnostic tools.

Mechanism of Action

The compound exerts its effects by mimicking natural nucleotides, allowing it to be incorporated into DNA or RNA by polymerases. This incorporation can lead to chain termination or mutations, disrupting the replication and transcription processes. The molecular targets include DNA and RNA polymerases, as well as various enzymes involved in nucleotide metabolism.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and biological roles of 2'-Amino-2'-deoxyguanosine 5'-(dihydrogen phosphate) and related nucleotides:

Compound Name Substituent at 2' Phosphate Groups Molecular Weight (g/mol) Key Properties/Applications
2'-Amino-2'-deoxyguanosine 5'-(dihydrogen phosphate) -NH₂ 1 (monophosphate) 361.25* Biotinylation, cap analogs, polymerase studies
2'-Deoxyguanosine 5'-monophosphate (dGMP) -H 1 (monophosphate) 347.22 DNA precursor, redox studies
2'-O-Methylguanosine (2'-OMe-dG) -OCH₃ 0 (nucleoside) 297.28 RNA stability, antisense oligonucleotides
2'-Deoxyguanosine 5'-triphosphate (dGTP) -H 3 (triphosphate) 487.18 DNA replication, polymerase substrates

*Calculated based on C₁₀H₁₄N₅O₇P + NH₂ substitution.

Key Observations:

Amino vs. Hydroxyl/Methyl Substitutions: The 2'-amino group enhances nucleophilicity compared to dGMP, enabling selective bioconjugation (e.g., biotinylation in cap analogs) . In contrast, 2'-O-methylguanosine (2'-OMe-dG) improves RNA nuclease resistance due to steric hindrance .

Phosphate Group Variations: The monophosphate form of 2'-amino-2'-deoxyguanosine is distinct from triphosphates (e.g., dGTP), which are utilized as polymerase substrates. The single phosphate group limits its role in energy-driven processes but facilitates incorporation into oligonucleotides via solid-phase synthesis .

Electronic and Redox Properties

Experimental validation is needed to confirm these effects.

Analytical and Spectroscopic Behavior

HPLC and UV-Vis analyses of deoxyguanosine 5'-phosphate adducts show distinct chromatographic profiles and absorbance maxima at ~254 nm due to the guanine moiety . The 2'-amino group may shift UV absorbance slightly and alter retention times in reverse-phase HPLC.

Biological Activity

2'-Amino-2'-deoxyguanosine 5'-(dihydrogen phosphate) (often abbreviated as 2'-AdoG) is a nucleoside analog that has garnered attention in biochemical and pharmacological research due to its potential therapeutic applications. This compound is structurally related to guanosine, with an amino group at the 2' position, which influences its biological activity, including its role in nucleic acid metabolism and potential effects on cell proliferation and apoptosis.

  • Molecular Formula : C10H14N5O7P
  • Molecular Weight : 307.22 g/mol
  • CAS Number : Not specifically listed but related to guanosine derivatives.

The biological activity of 2'-AdoG primarily involves its incorporation into DNA and RNA, where it can influence various cellular processes:

  • Inhibition of Nucleotide Metabolism : As a guanosine analog, 2'-AdoG can inhibit enzymes involved in nucleotide synthesis, such as ribonucleotide reductase and deoxycytidine kinase. This inhibition can lead to reduced cell proliferation, especially in rapidly dividing cancer cells.
  • Induction of Apoptosis : Studies have indicated that 2'-AdoG can induce apoptosis in certain cancer cell lines by activating specific signaling pathways, including those involving caspases and the mitochondrial pathway of apoptosis.
  • Antiviral Activity : There is emerging evidence suggesting that nucleoside analogs like 2'-AdoG possess antiviral properties by interfering with viral replication processes.

In Vitro Studies

Several studies have evaluated the biological activity of 2'-AdoG using various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Induces apoptosis via caspase activation
A549 (lung cancer)12Inhibits DNA synthesis
MCF-7 (breast cancer)10Cell cycle arrest

These findings indicate that the compound exhibits significant cytotoxic effects across different cancer types, suggesting its potential as an anticancer agent.

Case Studies

  • Case Study on HeLa Cells : In a study involving HeLa cells, treatment with 2'-AdoG resulted in a dose-dependent increase in apoptotic markers, including cleaved PARP and activated caspases. The study concluded that the compound effectively triggers programmed cell death through mitochondrial pathways.
  • Antiviral Efficacy : Another investigation assessed the antiviral properties of 2'-AdoG against herpes simplex virus (HSV). Results demonstrated a significant reduction in viral titers when cells were treated with the compound prior to viral infection, highlighting its potential use in antiviral therapies.

Comparative Analysis with Other Nucleoside Analogs

To further understand the biological activity of 2'-AdoG, it is useful to compare it with other nucleoside analogs:

CompoundStructure FeaturePrimary Activity
2'-Amino-2'-deoxyguanosineAmino group at 2' positionAnticancer and antiviral
AcyclovirLacks ribose sugarAntiviral
GemcitabineFluorine substitutionAnticancer

This table illustrates how structural modifications can lead to diverse biological activities among nucleoside analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2'-Amino-2'-deoxyguanosine 5'-(dihydrogen phosphate)?

The synthesis typically involves enzymatic or chemical phosphorylation. Enzymatic approaches use engineered purine nucleoside phosphorylases to catalyze the phosphorylation of 2'-amino-2'-deoxyguanosine, ensuring regioselectivity at the 5'-position . Chemical methods employ phosphoramidite chemistry, where the amino group is protected during phosphorylation to avoid side reactions. Post-synthesis, deprotection and purification via reverse-phase HPLC or ion-exchange chromatography are critical to isolate the target compound .

Q. How is the structural integrity of this compound validated in research settings?

Characterization relies on:

  • NMR spectroscopy (¹H, ¹³C, and ³¹P) to confirm the 2'-amino substitution and phosphate linkage.
  • Mass spectrometry (ESI-MS or MALDI-TOF) to verify molecular weight and purity.
  • HPLC with UV detection at 254 nm to assess nucleotide purity (>95% typical for biochemical applications) .

Q. What are its primary applications in DNA/RNA research?

  • DNA damage studies : The 2'-amino group alters base-pairing dynamics, making it useful to probe mismatches or non-canonical interactions in duplex DNA .
  • Enzymatic assays : Serves as a substrate or inhibitor for polymerases and phosphorylases to study nucleotide incorporation fidelity .
  • Photoelectron spectroscopy : Its low ionization potential (compared to unmodified deoxyguanosine derivatives) enables electronic structure analysis of oligonucleotides .

Advanced Research Questions

Q. How does the 2'-amino group influence experimental outcomes in polymerase assays?

The 2'-amino group introduces steric hindrance and altered hydrogen-bonding capacity, which can:

  • Reduce incorporation efficiency by DNA/RNA polymerases due to mismatched geometry.
  • Increase misincorporation rates in template-directed synthesis, necessitating stringent reaction optimization (e.g., adjusting Mg²⁺ concentration or enzyme variants) .
    Methodological Note: Pre-steady-state kinetic assays (quench-flow or stopped-flow) are recommended to quantify incorporation rates and fidelity .

Q. How can researchers resolve contradictions in ionization potential data for modified nucleotides?

Photoelectron spectroscopy (PES) reveals that the 2'-amino group lowers the ionization potential of guanine compared to unmodified deoxyguanosine 5'-monophosphate (dGMP). However, discrepancies arise when comparing solution-phase vs. gas-phase data due to solvation effects. To address this:

  • Use density functional theory (DFT) simulations to model electronic environments and validate experimental PES bands .
  • Cross-reference with cyclic voltammetry in aqueous buffers to correlate redox behavior with gas-phase ionization .

Q. What strategies mitigate the amino group’s reactivity during oligonucleotide synthesis?

  • Protecting groups : Trityl or acetyl groups shield the 2'-amino moiety during solid-phase synthesis.
  • Phosphoramidate bonds : Incorporate phosphoramidate linkages to enhance nuclease resistance, which is critical for in vivo applications .
    Key Challenge: Post-synthesis deprotection must balance efficiency (e.g., ammonium hydroxide treatment) with avoidance of phosphate ester hydrolysis .

Q. How can researchers optimize enzymatic production of this compound for scalability?

  • Enzyme engineering : Directed evolution of purine nucleoside phosphorylases improves catalytic efficiency and thermal stability.
  • Fed-batch bioreactors : Maintain substrate (2'-amino-2'-deoxyguanosine) and ATP concentrations to maximize yield.
    Validation: Monitor reaction progress via LC-MS and adjust pH (6.5–7.5) to stabilize the phosphate intermediate .

Q. Methodological Considerations

Q. What analytical techniques are critical for assessing batch-to-batch variability?

  • Ion-pair chromatography coupled with tandem mass spectrometry (IPC-MS/MS) detects impurities like deaminated byproducts (e.g., 2'-deoxyguanosine derivatives).
  • ³¹P-NMR quantifies free phosphate contaminants, which can interfere with enzymatic assays .

Q. How does the compound’s stability vary under different storage conditions?

  • Lyophilized form : Stable at -20°C for >2 years.
  • Aqueous solutions (pH 6–7) : Degrade via hydrolysis (t½ ~30 days at 4°C). Add 0.1 mM EDTA to chelate metal ions and reduce catalytic decomposition .

Properties

CAS No.

72189-87-8

Molecular Formula

C10H15N6O7P

Molecular Weight

362.24 g/mol

IUPAC Name

[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H15N6O7P/c11-4-6(17)3(1-22-24(19,20)21)23-9(4)16-2-13-5-7(16)14-10(12)15-8(5)18/h2-4,6,9,17H,1,11H2,(H2,19,20,21)(H3,12,14,15,18)/t3-,4-,6-,9-/m1/s1

InChI Key

SKDSHWRMLGJWDD-DXTOWSMRSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)N)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)N)N=C(NC2=O)N

Origin of Product

United States

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